molecular formula C6H15NO2 B595282 5-Amino-4-methylpentane-1,4-diol CAS No. 1214097-96-7

5-Amino-4-methylpentane-1,4-diol

Cat. No.: B595282
CAS No.: 1214097-96-7
M. Wt: 133.191
InChI Key: MXEMWVYXAQVAGX-UHFFFAOYSA-N
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Description

5-Amino-4-methylpentane-1,4-diol is an organic compound with the molecular formula C6H15NO2 It is a branched-chain amino alcohol, characterized by the presence of both an amino group and two hydroxyl groups on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylpentane-1,4-diol can be achieved through several synthetic routes. One common method involves the reduction of 5-Amino-4-methylpentane-1,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding dione under high pressure and temperature. This approach is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylpentane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of 5-Amino-4-methylpentane-1,4-dione.

    Reduction: Formation of this compound.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-4-methylpentane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-methylpentane-1,4-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: A similar compound with a primary amino group and a hydroxyl group on a pentane backbone.

    4-Methyl-2-pentanol: A related compound with a methyl group and a hydroxyl group on a pentane backbone.

Uniqueness

5-Amino-4-methylpentane-1,4-diol is unique due to the presence of both an amino group and two hydroxyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-amino-4-methylpentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(9,5-7)3-2-4-8/h8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMWVYXAQVAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672510
Record name 5-Amino-4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214097-96-7
Record name 5-Amino-4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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